2-Methyl-4-morpholino-5-nitrobenzoic acid

Description

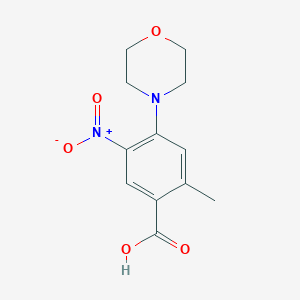

2-Methyl-4-morpholino-5-nitrobenzoic acid is a benzoic acid derivative with three key substituents: a methyl group at position 2, a morpholino group (a six-membered heterocyclic ring containing one oxygen and one nitrogen atom) at position 4, and a nitro group at position 5. The molecular formula is C₁₂H₁₃N₂O₅, though discrepancies in nomenclature and formula assignments exist in some databases (e.g., a similar compound in lists C₁₃H₁₃NO₄, which may reflect errors in data entry) .

The compound’s properties are influenced by the interplay of its substituents:

- Methyl group (position 2): Electron-donating via inductive effects, slightly reducing the acidity of the carboxylic acid.

- Morpholino group (position 4): Provides moderate polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.

- Nitro group (position 5): A strong electron-withdrawing group (EWG) that increases the acidity of the carboxylic acid and stabilizes negative charges.

Properties

IUPAC Name |

2-methyl-4-morpholin-4-yl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-8-6-10(13-2-4-19-5-3-13)11(14(17)18)7-9(8)12(15)16/h6-7H,2-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJKOMHNAMMINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-morpholino-5-nitrobenzoic acid typically involves the nitration of 2-Methyl-4-morpholinobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents and purification techniques can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-morpholino-5-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

Reduction: 2-Methyl-4-morpholino-5-aminobenzoic acid.

Substitution: Various substituted benzoic acid derivatives.

Esterification: Esters of this compound.

Scientific Research Applications

Scientific Research Applications

The applications of 2-Methyl-4-morpholino-5-nitrobenzoic acid can be categorized into several key areas:

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, it has been investigated as a potential lead compound for designing inhibitors of various enzymes involved in metabolic pathways .

Enzyme Inhibition Studies

Research indicates that compounds related to 2-morpholino-4-nitrobenzoic acid exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Studies have shown that structural variations in the morpholine ring can influence the potency of these inhibitors, making this compound an essential part of structure-activity relationship (SAR) studies .

Anti-Cancer Research

Recent investigations have highlighted the anti-proliferative properties of this compound against various cancer cell lines. For example, assays conducted on HCT116 and MDA-MB-231 cells demonstrated that derivatives of this compound could significantly inhibit cell growth, suggesting its potential as an anti-cancer agent .

Table 1: Anti-Proliferative Activity

| Compound | Cell Line | IC50 (μM) | % Cell Growth Inhibition |

|---|---|---|---|

| This compound | HCT116 | 3.4 ± 0.3 | 90% |

| Derivative A | MDA-MB-231 | 1.1 ± 0.1 | 95% |

| Derivative B | HCT116 | 2.9 ± 1.2 | 85% |

Case Study 1: Enzyme Inhibition

A study evaluated the efficacy of various derivatives of this compound as AChE inhibitors. The results indicated that certain substitutions on the morpholine ring significantly enhanced inhibitory activity compared to the parent compound, demonstrating its potential in drug design for neurodegenerative diseases .

Case Study 2: Cancer Cell Proliferation

In another investigation, the anti-cancer properties were assessed using a series of synthesized derivatives of the compound against breast cancer cell lines. The study revealed that specific modifications led to enhanced cytotoxicity, with one derivative achieving an IC50 value as low as 1 μM, indicating strong potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Methyl-4-morpholino-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and inferred properties of 2-methyl-4-morpholino-5-nitrobenzoic acid and its analogs:

Substituent Position and Electronic Effects

- Nitro Group Positioning: In the target compound, the nitro group at position 5 (meta to COOH) exerts a weaker electron-withdrawing effect compared to its ortho position in 4-fluoro-5-morpholino-2-nitrobenzoic acid. Nitro at position 2 (ortho) in the fluoro analog increases acidity but complicates crystallization due to steric clashes.

- Morpholino vs. Anilino/Ethoxy Groups: Morpholino’s cyclic amine structure offers better solubility in aqueous media than the aromatic ethoxyanilino group in C₁₅H₁₄N₂O₅. However, ethoxyanilino may facilitate π-π stacking in solid-state structures .

Halogen vs. Methyl Substitution :

- The 4-fluoro substituent in C₁₁H₁₀FN₂O₅ introduces stronger EWG effects than the methyl group in the target compound, leading to higher acidity and reactivity in nucleophilic environments .

Biological Activity

2-Methyl-4-morpholino-5-nitrobenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The compound features a nitro group, a morpholino group, and a benzoic acid moiety, which contribute to its reactivity and biological interactions. Its molecular formula is CHNO, with a molecular weight of approximately 250.25 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, nitro-containing ligands have been shown to possess antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, the presence of the nitro group typically enhances antimicrobial efficacy.

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Nitrobenzene derivatives | E. coli | 39 µg/L |

| Hybrid complexes | Pseudomonas aeruginosa | Higher than free ligands |

Anticancer Activity

Studies on related compounds suggest potential anticancer properties. For example, nitrobenzoate complexes have demonstrated cytotoxic effects on breast cancer cells, with IC values indicating significant growth suppression . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Nitro Compounds

| Compound Name | Cell Line Tested | IC (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| Nitrobenzene complexes | A549 (lung cancer) | 8.82 |

| Lead complexes | HeLa (cervical cancer) | Greater than cisplatin |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial DNA replication and repair.

- Receptor Interaction : The morpholino group may facilitate binding to specific receptors or proteins, modulating biological pathways.

- Oxidative Stress Induction : Nitro groups can generate reactive oxygen species (ROS), contributing to cell death in cancer cells.

Case Studies

A study evaluating the effects of various nitro compounds on microbial growth found that those with structural similarities to this compound exhibited enhanced antibacterial properties compared to their non-nitro counterparts . Another investigation into the anticancer properties of nitro-containing ligands revealed promising results in inhibiting tumor cell proliferation through apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.